1-(3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)guanidine
Description
N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine is a compound that belongs to the class of guanidines and oxadiazoles. This compound is characterized by the presence of a guanidine group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
CAS No. |
88540-87-8 |
|---|---|
Molecular Formula |
C9H8N6O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H8N6O3/c10-8(11)13-9-12-7(14-18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
InChI Key |
QVFBPUZDEARQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves the reaction of 3-nitrobenzohydrazide with cyanogen bromide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted guanidines, and various cyclic compounds. These products can have different properties and applications depending on their structure and functional groups.
Scientific Research Applications
N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine include other guanidine derivatives and oxadiazole-containing compounds. Examples include:
- N-(4,6-dimethyl-2-pyrimidinyl)-N’-(3-nitrophenyl)guanidine
- 3-(3-Nitrophenyl)-1,2,4-oxadiazole
- Various substituted guanidines and oxadiazoles .
Uniqueness
The uniqueness of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
